rU Phosphoramidite-13C9

NMR Spectroscopy RNA Structure Oligonucleotide Synthesis

RNA spectroscopists face severe 1H chemical shift degeneracy in unlabeled systems, limiting NMR structural studies to <20 nucleotides. rU Phosphoramidite-13C9 (DMT-2'O-TBDMS-rU phosphoramidite-13C9) solves this via uniform 13C9-uridine labeling that enables 13C-edited NOESY, HCCH-TOCSY, and relaxation dispersion experiments for RNAs up to ~40 nt. • ≥98% chemical purity by 31P NMR; ≥99% 13C enrichment. • Validated in hammerhead ribozyme, riboswitch, and DNP-enhanced MAS NMR studies. • Supplied as lyophilized powder; compatible with standard solid-phase RNA synthesis cycles. • Certified QC documentation with every batch ensures reproducible coupling efficiency.

Molecular Formula C45H61N4O9PSi
Molecular Weight 870.0 g/mol
Cat. No. B12377098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerU Phosphoramidite-13C9
Molecular FormulaC45H61N4O9PSi
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1
InChIKeySKNLXHRBXYGJOC-YNGWMUEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rU Phosphoramidite-13C9: 13C9-Labeled RNA Building Block


rU Phosphoramidite-13C9 (DMT-2'O-TBDMS-rU phosphoramidite-13C9) is a stable isotope-labeled RNA phosphoramidite monomer in which all nine carbon atoms of the uridine base are replaced with the NMR-active 13C isotope . This compound is designed for solid-phase chemical synthesis of site-specifically 13C-labeled RNA oligonucleotides, enabling high-resolution nuclear magnetic resonance (NMR) studies of RNA structure and dynamics that are otherwise hindered by spectral overlap and line broadening in unlabeled systems [1]. The product is supplied with certified purity (≥98% by 31P NMR, ≥98% 13C, ≥98% 15N) and isotopic enrichment (99% 13C, 98% 15N), ensuring consistent performance in demanding RNA synthesis workflows .

rU Phosphoramidite-13C9: Why It Cannot Be Substituted


Substituting rU Phosphoramidite-13C9 with its unlabeled counterpart or with alternative isotopic labeling schemes (e.g., 19F or 2H) fundamentally compromises the quality and interpretability of RNA NMR data. Unlabeled RNA suffers from severe 1H chemical shift degeneracy and 13C natural abundance (1.1%), resulting in extensive resonance overlap and line broadening that prohibit atomic-resolution structure determination for RNAs larger than ~15–20 nucleotides [1]. In contrast, the uniform 13C9 labeling provided by rU Phosphoramidite-13C9 introduces a dense network of 13C–13C and 13C–1H scalar couplings, which is essential for multidimensional heteronuclear NMR experiments that resolve individual nucleotide resonances and enable unambiguous sequential assignments [2]. Furthermore, alternative labeling approaches—such as site-specific 19F incorporation—introduce structural perturbations and cannot recapitulate the comprehensive through-bond connectivity information afforded by uniform 13C enrichment [3]. Therefore, rU Phosphoramidite-13C9 is not an interchangeable reagent; it is a requisite building block for any study requiring high-resolution 13C-edited NMR spectra of RNA.

rU Phosphoramidite-13C9 Differentiation Evidence


Isotopic Enrichment and Purity Advantage

rU Phosphoramidite-13C9 provides a certified isotopic enrichment of 99% 13C and 98% 15N, with overall purity ≥98% by 31P NMR and ≥98% for both 13C and 15N content . In comparison, the unlabeled rU phosphoramidite (CAS 118362-03-1) offers only ≥98% chemical purity, with natural-abundance 13C at 1.1% and no NMR-active 15N enrichment . The quantitative difference is a >90‑fold increase in 13C isotopic abundance, which directly determines the sensitivity of 13C‑detected NMR experiments and the feasibility of multidimensional correlation spectroscopy.

NMR Spectroscopy RNA Structure Oligonucleotide Synthesis

DNP NMR Sensitivity Enhancement

In a direct comparative study using dynamic nuclear polarization (DNP)-enhanced magic-angle spinning (MAS) NMR, a hammerhead ribozyme (HHRz) substrate strand containing 13C9‑uridine residues—synthesized using a 13C9‑uridine phosphoramidite—exhibited a ~180‑fold signal enhancement relative to the same sample measured without microwave irradiation [1]. This enhancement was observed at 9.4 T (400 MHz) with 5 mM AMUPol as the polarizing agent, enabling detection of 13C–13C and 15N–13C correlation peaks at 500 μM RNA concentration, a concentration regime that is impractical for unlabeled or natural-abundance 13C RNA due to insufficient sensitivity.

Dynamic Nuclear Polarization MAS NMR RNA Catalysis

13C Labeling for RNA Dynamics

The use of 6‑13C‑pyrimidine phosphoramidites, a class that includes rU Phosphoramidite‑13C9, allows the introduction of isolated 13C–1H spin pairs at specific uridine positions within RNAs up to 40 nucleotides long [1]. In Carr–Purcell–Meiboom–Gill (CPMG) relaxation dispersion experiments, this labeling scheme enables accurate quantification of functional transitions occurring on the μs–ms timescale without interference from one‑bond 13C–13C scalar couplings that complicate uniformly labeled samples [1]. In contrast, unlabeled RNA provides no 13C handle for these experiments, while uniformly 13C‑labeled RNA suffers from severe relaxation interference that precludes reliable extraction of exchange parameters.

RNA Dynamics Relaxation Dispersion CEST NMR

rU Phosphoramidite-13C9 Applications


RNA Structure Determination by NMR

Laboratories engaged in structural biology of riboswitches, viral RNA elements, or non‑coding RNAs require site‑specifically 13C‑labeled RNA to overcome 1H chemical shift degeneracy. rU Phosphoramidite‑13C9 is incorporated during solid‑phase synthesis to generate uniformly 13C‑enriched RNA suitable for 3D heteronuclear NMR experiments (e.g., 13C‑edited NOESY, HCCH‑TOCSY), enabling complete resonance assignment and high‑resolution structure determination of RNAs up to ~40 nucleotides [1]. This approach has been validated in multiple studies of biologically significant RNAs, including hammerhead ribozymes and viral regulatory elements [2].

RNA Conformational Dynamics Analysis

Researchers investigating functional motions in RNAs—such as ligand‑induced conformational changes in riboswitches or catalytic steps in ribozymes—utilize rU Phosphoramidite‑13C9 to introduce isolated 13C–1H spin pairs. These site‑specific labels enable CPMG relaxation dispersion, ZZ‑exchange, and chemical exchange saturation transfer (CEST) NMR experiments that directly quantify the populations, exchange rates, and structural features of transiently populated excited states [1]. The resulting kinetic and thermodynamic parameters provide mechanistic insight that is unattainable with unlabeled RNA or static structural techniques.

DNP-Enhanced Solid-State NMR for RNA Complexes

For challenging systems such as large RNA–protein complexes (e.g., spliceosomal RNAs, ribonucleoprotein particles) or membrane‑associated RNA, DNP‑enhanced MAS NMR offers dramatic sensitivity improvements. rU Phosphoramidite‑13C9 is used to synthesize 13C9‑uridine labeled RNA strands that, when combined with exogenous polarizing agents (e.g., AMUPol), yield ~180‑fold signal enhancements at 9.4 T [2]. This enables 2D 13C–13C and 15N–13C correlation spectroscopy at sub‑millimolar RNA concentrations, opening the door to structural studies of previously intractable RNA assemblies.

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